molecular formula C5H9NO2 B3193980 Morpholine-3-carbaldehyde CAS No. 773866-78-7

Morpholine-3-carbaldehyde

Cat. No. B3193980
CAS RN: 773866-78-7
M. Wt: 115.13 g/mol
InChI Key: VVHBCUUKJUWRBA-UHFFFAOYSA-N
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Description

Morpholine is an organic chemical compound having the chemical formula O (C H 2 CH 2) 2 N H . This heterocycle features both amine and ether functional groups . Because of the amine, morpholine is a base; its conjugate acid is called morpholinium . It is a colorless liquid with a weak, ammonia- or fish-like odor .


Synthesis Analysis

Morpholines are frequently found in biologically active molecules and pharmaceuticals . The methods of their synthesis published prior to February 2013 were covered in comprehensive reviews . Generally, 1,2-amino alcohols and their derivatives are the most common starting materials for the preparation of morpholines . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

Morpholine is a typical six-membered aliphatic heterocyclic compound with the molecular formula NH (CH 2 CH 2) 2 O . It contains a heterocyclic ring that is present in many compounds of biological and pharmaceutical relevance . The carbon atoms adjacent to the N–H bond are saturated, ensuring sp3 hybridization at the nitrogen center, with the result that the N atom lies out of the plane defined by the four carbon atoms .


Chemical Reactions Analysis

The convenient syntheses of new morpholine derivatives bearing nitrile, amine, ester, phosphonate, or ketone functions are described . All compounds were successfully synthesized in high yields starting from easily available reactants through a two-step process involving a Mannich reaction followed by Michael addition reaction under mild conditions .


Physical And Chemical Properties Analysis

Morpholine has a molar mass of 87.122 g·mol −1 . It appears as a colorless liquid with a weak ammonia-like or fish-like odor . It has a density of 1.007 g/cm 3, a melting point of −5 °C, and a boiling point of 129 °C . It is miscible in water .

Future Directions

Morpholine-containing compounds have long been recognized for their diverse biological and therapeutic effects . They have exhibited remarkable antimicrobial, anti-inflammatory, and attention deficit hyperactivity disorder (ADHD) therapeutic effects . Furthermore, synthetic morpholine derivatives have found widespread use in industrial applications as corrosion inhibitors, surface-active agents, and organocatalysts, as well as ligands for catalysts . Therefore, the future directions of Morpholine-3-carbaldehyde could potentially involve further exploration of its therapeutic and industrial applications.

properties

IUPAC Name

morpholine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c7-3-5-4-8-2-1-6-5/h3,5-6H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHBCUUKJUWRBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901311431
Record name 3-Morpholinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901311431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

773866-78-7
Record name 3-Morpholinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=773866-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Morpholinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901311431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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